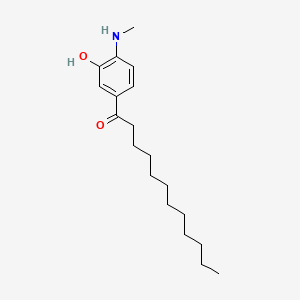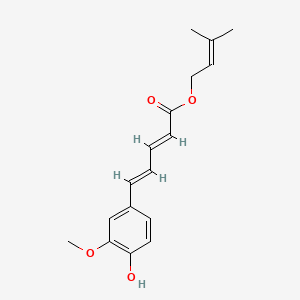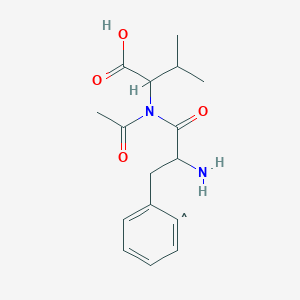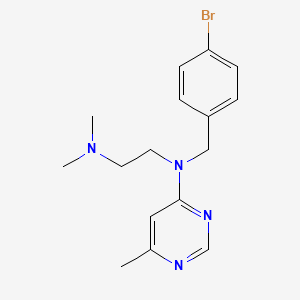
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a p-bromobenzyl group and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine typically involves a multi-step process. One common method starts with the preparation of p-bromobenzyl bromide from p-bromotoluene through a bromination reaction using bromine under controlled conditions . This intermediate is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amine derivative. Finally, this intermediate undergoes a nucleophilic substitution reaction with 6-methylpyrimidine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent extraction and recrystallization techniques are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the p-bromobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes
Mecanismo De Acción
The mechanism of action of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The bromobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the pyrimidine ring and dimethylaminoethyl group.
p-Bromobenzylamine: Contains the bromobenzyl group but differs in the rest of the structure.
6-Methylpyrimidine: Shares the pyrimidine ring but lacks the bromobenzyl and dimethylaminoethyl groups
Uniqueness
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Propiedades
Número CAS |
108774-12-5 |
|---|---|
Fórmula molecular |
C16H21BrN4 |
Peso molecular |
349.27 g/mol |
Nombre IUPAC |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21BrN4/c1-13-10-16(19-12-18-13)21(9-8-20(2)3)11-14-4-6-15(17)7-5-14/h4-7,10,12H,8-9,11H2,1-3H3 |
Clave InChI |
ZKQMKFUGFPVGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=N1)N(CCN(C)C)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


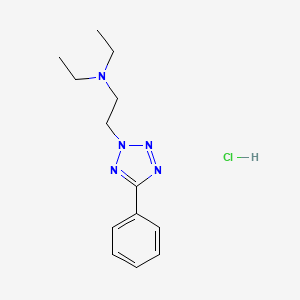
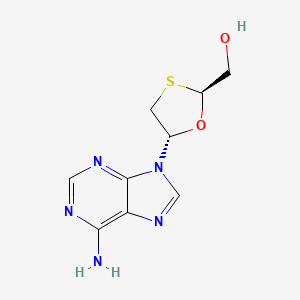

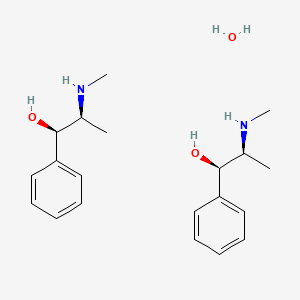
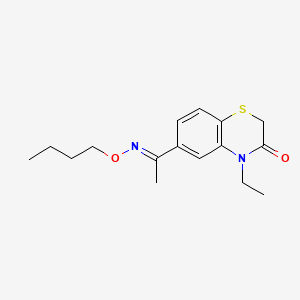
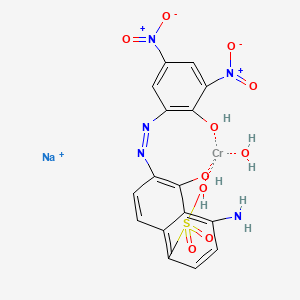
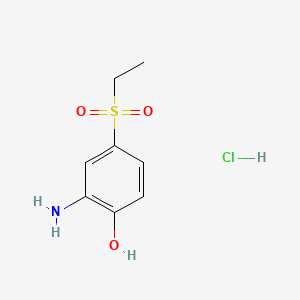
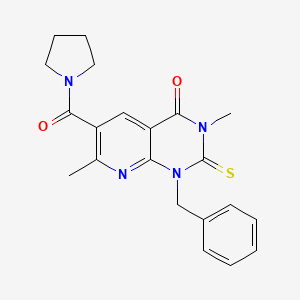


![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
